molecular formula C8H7ClF2N2O4 B2657905 2-Amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid;hydrochloride CAS No. 2551116-29-9

2-Amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid;hydrochloride

Cat. No. B2657905
CAS RN: 2551116-29-9
M. Wt: 268.6
InChI Key: VICDMNVWDYDCKO-UHFFFAOYSA-N
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Description

“2-Amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid;hydrochloride” is a compound that falls under the category of Heterocyclic Organic Compounds . It is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group .


Synthesis Analysis

This compound may be prepared by the nitration of phenylacetic acid . In organic synthesis, it can be used as a protecting group for primary alcohols. The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride .


Molecular Structure Analysis

The molecular formula of this compound is C8H5F2NO4 . It contains a phenyl functional group, a carboxylic acid functional group, and a nitro functional group .


Chemical Reactions Analysis

In organic synthesis, 2-nitrophenylacetic acid can be used as a protecting group for primary alcohols. The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride . In addition, 2-nitrophenylacetic acid is a precursor for many heterocycles .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.13 . It is slightly soluble in methanol .

Scientific Research Applications

1. Synthesis of Fluorinated Compounds

2-Amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid;hydrochloride is used in the synthesis of fluorinated compounds, which are significant in the development of anti-cancer drugs. For instance, difluoro-derivatives of chlorambucil, a known anti-cancer drug, have been synthesized using similar compounds, showcasing the relevance in medicinal chemistry (Buss, Coe, & Tatlow, 1986).

2. Formation of Schiff Base Ligands

This compound is involved in the creation of Schiff base ligands, which are used in the synthesis of metal complexes. These complexes have been studied for their antioxidant properties and their ability to inhibit xanthine oxidase, an enzyme relevant in oxidative stress and diseases like gout (Ikram et al., 2015).

3. Hydrogen Bond Studies

The compound is integral in hydrogen bond studies, particularly in synthesizing compounds that exhibit intra- and intermolecular hydrogen bonds. Such studies are crucial for understanding molecular interactions and designing new drugs (Romero & Angela Margarita, 2008).

4. Synthesis of Quinolines

Quinolines, which are important in the development of pharmaceuticals and organic materials, can be synthesized using similar compounds. The process involves the reduction of nitro groups and subsequent chemical transformations, highlighting its versatility in organic synthesis (Kozlov & Basalaeva, 2003).

5. Development of Luminescent and Complex-Forming Compounds

The compound is used in the synthesis of benzotriazole derivatives, which are explored for their luminescence and complex-forming properties. This is significant in the fields of material science and photophysics (Vasin, Koldaeva, & Perevalov, 2013).

6. Peptide Synthesis

It plays a role in peptide synthesis, particularly in the preparation of esters used in the synthesis of peptides. This application is crucial in biochemistry and drug development (Stewart, 1967).

properties

IUPAC Name

2-amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O4.ClH/c9-3-1-2-4(12(15)16)6(10)5(3)7(11)8(13)14;/h1-2,7H,11H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICDMNVWDYDCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(C(=O)O)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid;hydrochloride

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